
beta-Ethoxyphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Ethoxyphenethyl alcohol: is an organic compound with the molecular formula C10H14O2. It is a type of phenethyl alcohol where the ethoxy group is attached to the beta position of the phenethyl chain. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Beta-Ethoxyphenylacetaldehyde: One common method involves the reduction of beta-ethoxyphenylacetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction where beta-ethoxybenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent. This reagent is then reacted with formaldehyde followed by hydrolysis to yield beta-ethoxyphenethyl alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of beta-ethoxyphenylacetaldehyde. This process is carried out under high pressure and temperature conditions using catalysts such as palladium on carbon or platinum oxide.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-ethoxyphenethyl alcohol can undergo oxidation reactions to form beta-ethoxyphenylacetaldehyde or beta-ethoxyphenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to beta-ethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with ammonia to form the amine.
Major Products:
Oxidation: Beta-ethoxyphenylacetaldehyde, beta-ethoxyphenylacetic acid.
Reduction: Beta-ethoxyphenethylamine.
Substitution: Beta-ethoxyphenethyl chloride, beta-ethoxyphenethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-ethoxyphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of beta-ethoxyphenethylamine, which is a valuable compound in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of phenethyl alcohol derivatives on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory activities.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of beta-ethoxyphenethyl alcohol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound can also interact with cellular membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol: Similar in structure but lacks the ethoxy group. It is also used in the fragrance industry.
Beta-ethoxyphenylacetaldehyde: An oxidation product of beta-ethoxyphenethyl alcohol.
Beta-ethoxyphenylacetic acid: Another oxidation product with different chemical properties.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical syntheses and enhances its utility in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
36747-96-3 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-ethoxy-2-phenylethanol |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI-Schlüssel |
BIAIRQIXOFYRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
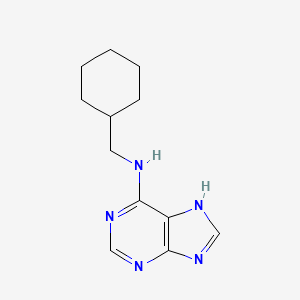
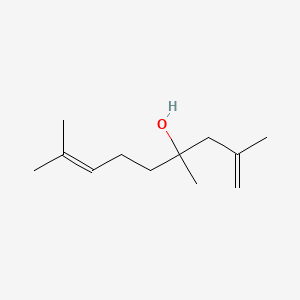
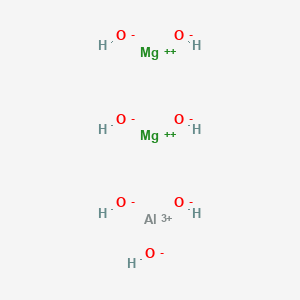
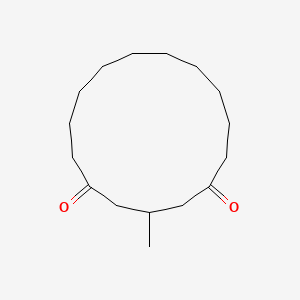
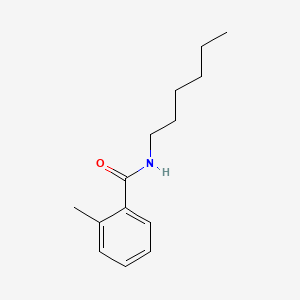

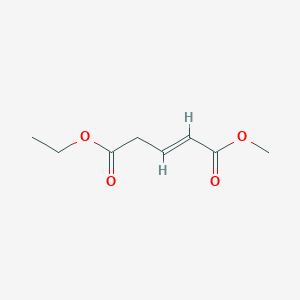
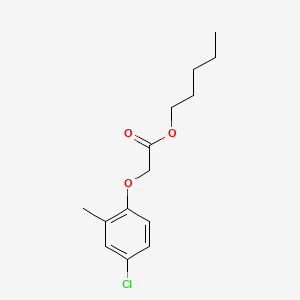

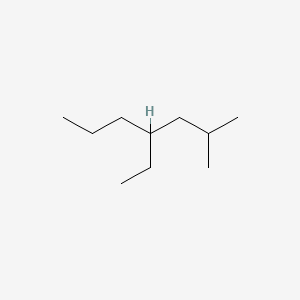
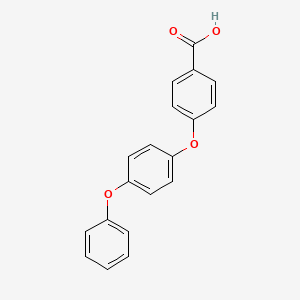
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)

